molecular formula C16H12BrNO4 B2394282 2-(2-Bromophenyl)-4,5-dimethoxyisoindoline-1,3-dione CAS No. 423742-84-1

2-(2-Bromophenyl)-4,5-dimethoxyisoindoline-1,3-dione

Cat. No. B2394282
CAS RN: 423742-84-1
M. Wt: 362.179
InChI Key: NORCNBUVBDMTOO-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-4,5-dimethoxyisoindoline-1,3-dione, also known as BMDI, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BMDI belongs to the class of isoindoline-1,3-dione derivatives and has been found to possess several biological activities that make it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural elucidation of compounds related to 2-(2-Bromophenyl)-4,5-dimethoxyisoindoline-1,3-dione have been a significant area of research. For instance, studies on the preparation of sulfur-transfer agents and related compounds have shown methods to generate isoindoline-1,3-diones with various substituents, highlighting the versatility of these compounds in synthetic chemistry (Klose, Reese, & Song, 1997). Similarly, crystallographic analysis of related structures, such as 4-(4-bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione, provides insights into their molecular configurations and potential interactions, which could be pivotal for designing drugs with specific targeting mechanisms (Candan, Kendi, Yarim, Saraç, & Ertan, 2001).

Potential Biological Activities

Research into the biological activities of isoindoline-1,3-diones and related compounds has shown promising results. For example, 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione was evaluated for its inhibitory effects on acetylcholinesterase (AChE), a key enzyme involved in Alzheimer’s disease. This study demonstrated that such compounds could serve as potent AChE inhibitors, suggesting their potential use in treating neurodegenerative diseases (Andrade-Jorge et al., 2018). Furthermore, the synthesis of novel compounds and their evaluation for antimicrobial activities have been explored, with some derivatives showing significant inhibitory actions against a broad spectrum of fungi, indicating their potential as novel fungicides (Cvetković et al., 2019).

properties

IUPAC Name

2-(2-bromophenyl)-4,5-dimethoxyisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO4/c1-21-12-8-7-9-13(14(12)22-2)16(20)18(15(9)19)11-6-4-3-5-10(11)17/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORCNBUVBDMTOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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